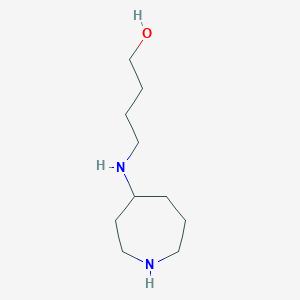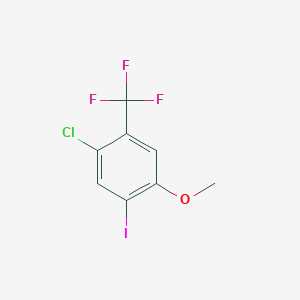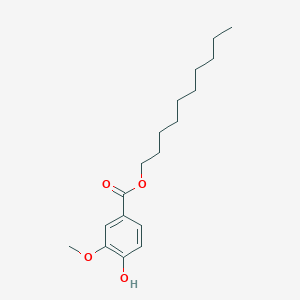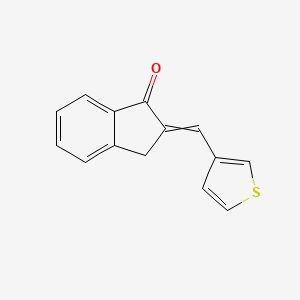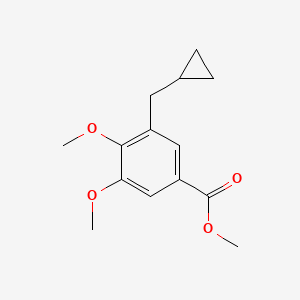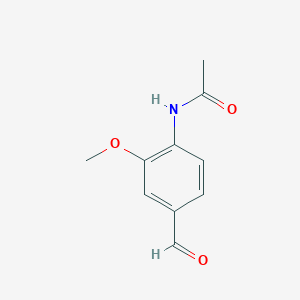![molecular formula C20H20N2O4 B8642604 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- CAS No. 100823-00-5](/img/structure/B8642604.png)
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro-
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitro group and two isopropyl groups attached to a phenyl ring, which is further connected to an isoindole core. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2-[2,6-Di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted isoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2,6-Di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-[2,6-Di(propan-2-yl)phenyl]-5-amino-1H-isoindole-1,3(2H)-dione: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
Uniqueness
The presence of the nitro group in 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
100823-00-5 |
|---|---|
Formule moléculaire |
C20H20N2O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[2,6-di(propan-2-yl)phenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O4/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-9-8-13(22(25)26)10-17(16)20(21)24/h5-12H,1-4H3 |
Clé InChI |
RLDVEPIZIKRKPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
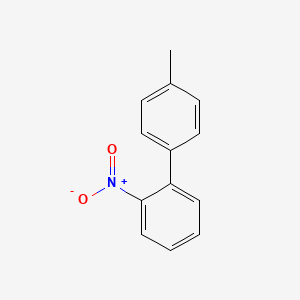
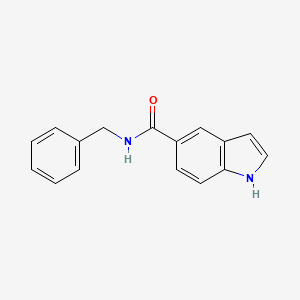
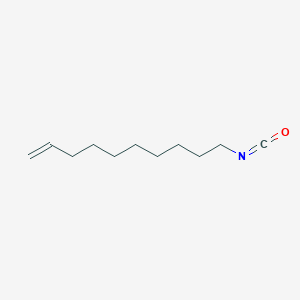
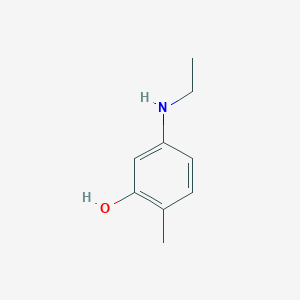
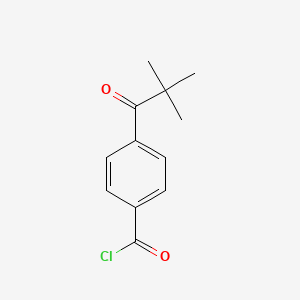
![4-[(E)-1,2-diphenylethenyl]morpholine](/img/structure/B8642576.png)
